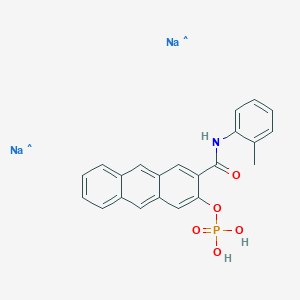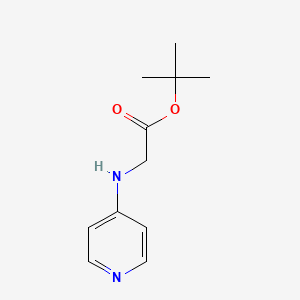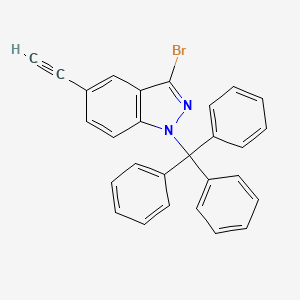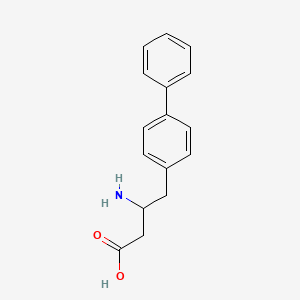![molecular formula C40H26ClN3O13S2 B12283405 (6R,7R)-7-[[2-[(6-chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]acetyl]amino]-3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12283405.png)
(6R,7R)-7-[[2-[(6-chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]acetyl]amino]-3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6R,7R)-7-[[2-[(6-クロロ-7-ヒドロキシ-2-オキソクロメン-3-カルボニル)アミノ]アセチル]アミノ]-3-[(3',6'-ジヒドロキシ-3-オキソスピロ[2-ベンゾフラン-1,9'-キサンテン]-5-イル)スルファニルメチル]-8-オキソ-5-チア-1-アザビシクロ[4.2.0]オクテン-2-カルボン酸は、科学および産業のさまざまな分野で潜在的な用途を持つ、複雑な有機分子です。この化合物は、複数の官能基を含む独特の構造を特徴としており、化学、生物学、医学の研究者にとって関心の対象となっています。
準備方法
合成経路と反応条件
この化合物の合成には、複数のステップが含まれ、それぞれに特定の試薬と条件が必要です。このプロセスは通常、コアの二環式構造の調製から始まり、アシル化、スルホン化、ヒドロキシル化などの反応を通じて、さまざまな官能基が導入されます。各ステップを注意深く制御して、正しい立体化学と官能基の配置を確保する必要があります。
工業生産方法
この化合物の工業生産には、コスト、収率、安全性に合わせて最適化しながら、ラボの合成方法をスケールアップすることが必要になる可能性があります。これには、高純度と一貫性を確保するために、連続フロー反応器、自動合成プラットフォーム、高度な精製技術の使用が含まれる可能性があります。
化学反応の分析
反応の種類
この化合物は、次のようなさまざまな種類の化学反応を起こすことができます。
酸化: 酸素原子の導入または水素原子の除去。
還元: 水素原子の付加または酸素原子の除去。
置換: ある官能基を別の官能基に置き換える。
加水分解: 水の付加によって化学結合を切断する。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、加水分解反応用の酸または塩基などがあります。温度、圧力、溶媒の選択などの反応条件は、目的の結果を達成するために重要です。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりケトンまたはアルデヒドが生成され、還元によりアルコールが生成される可能性があります。
科学研究への応用
この化合物は、次のような幅広い科学研究への応用を持っています。
化学: より複雑な分子の合成のための構成ブロックとして使用されます。
生物学: 潜在的な生物活性とその生体分子との相互作用について研究されています。
医学: 抗菌活性や抗がん活性などの潜在的な治療特性について調査されています。
産業: 新素材の開発や化学反応における触媒として利用されています。
科学的研究の応用
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
この化合物の作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与します。これらの相互作用は、酵素活性の阻害やシグナル伝達経路の調節などの細胞プロセスにおける変化につながる可能性があります。関与する正確な分子標的と経路は、化合物を使用する特定の用途とコンテキストによって異なります。
特性
分子式 |
C40H26ClN3O13S2 |
|---|---|
分子量 |
856.2 g/mol |
IUPAC名 |
(6R,7R)-7-[[2-[(6-chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]acetyl]amino]-3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C40H26ClN3O13S2/c41-26-8-16-7-22(38(53)56-28(16)12-27(26)47)34(49)42-13-31(48)43-32-35(50)44-33(37(51)52)17(15-59-36(32)44)14-58-20-3-6-23-21(11-20)39(54)57-40(23)24-4-1-18(45)9-29(24)55-30-10-19(46)2-5-25(30)40/h1-12,32,36,45-47H,13-15H2,(H,42,49)(H,43,48)(H,51,52)/t32-,36-/m1/s1 |
InChIキー |
YMKSLMAONMYQKH-BNHMMOKISA-N |
異性体SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CNC(=O)C3=CC4=CC(=C(C=C4OC3=O)O)Cl)C(=O)O)CSC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O |
正規SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CNC(=O)C3=CC4=CC(=C(C=C4OC3=O)O)Cl)C(=O)O)CSC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,3S,7S,10R,11S,12S,16R)-3-[(1E)-2-[2-(Aminomethyl)-4-thiazolyl]-1-methylethenyl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12283328.png)

![Tert-butyl3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylatehydrochloride](/img/structure/B12283344.png)
![8-(3S,4R)-4ethylpyrrolidine-3-yl)3H-imidazo[1,2a]pyrrolo[2,3-e]pyrazine bis hydrochloride](/img/structure/B12283347.png)
![9-Propyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B12283349.png)




![L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N,N-dimethyl-,phenylmethyl ester](/img/structure/B12283396.png)


![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B12283419.png)
